Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-

Descripción general

Descripción

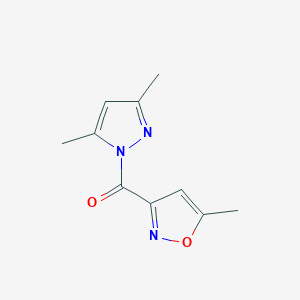

Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-: is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 5-methyl-3-isoxazolylcarbonyl group at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Hydrolysis and Stability

The carbonyl bridge is susceptible to acid- or base-catalyzed hydrolysis , cleaving the molecule into 3,5-dimethylpyrazole and 5-methylisoxazole-3-carboxylic acid. This reactivity is inferred from analogous acylpyrazole derivatives .

Proposed Mechanism:

Stability Notes:

Functionalization at the Isoxazole Ring

Example Reaction (Nitration):

Challenges:

-

Low regioselectivity due to competing reaction sites.

Coordination Chemistry

The pyrazole nitrogen may act as a ligand in metal complexes , though the carbonyl group reduces basicity compared to unsubstituted pyrazoles. Limited experimental data exist, but analogous compounds form complexes with transition metals like Cu(II) and Re(I) .

Example Complexation:

Key Observations:

Nucleophilic Substitution at the Carbonyl Group

The carbonyl can participate in nucleophilic acyl substitution with amines or alcohols, forming amides or esters. For example:

Reaction with Aniline:

Conditions:

Thermal Behavior and Decomposition

Thermogravimetric analysis (TGA) of related acylpyrazoles indicates decomposition above 250°C , releasing CO and isoxazole fragments .

Decomposition Pathway:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antitumor Activity :

- Pyrazole derivatives have been investigated for their potential as antitumor agents. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of isoxazole moieties may enhance the biological activity through improved binding affinity to target proteins involved in cancer progression.

-

Anti-inflammatory Properties :

- Research has shown that pyrazole derivatives can inhibit inflammatory pathways. The presence of the isoxazole group may play a role in modulating cytokine release and reducing inflammation, making these compounds candidates for developing anti-inflammatory drugs.

-

Antimicrobial Activity :

- Some studies report that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Agricultural Applications

-

Pesticides and Herbicides :

- Pyrazole compounds are explored for their effectiveness as pesticides and herbicides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without significant harm to non-target species.

-

Plant Growth Regulators :

- Certain pyrazole derivatives have been identified as potential plant growth regulators, promoting growth or enhancing resistance to environmental stressors.

Materials Science

-

Coordination Chemistry :

- Pyrazoles serve as ligands in coordination chemistry. The compound can form stable complexes with transition metals, which are useful in catalysis and material synthesis. For instance, trispyrazolylborate complexes are studied for their catalytic properties in organic synthesis.

-

Polymeric Materials :

- The blocking agent properties of pyrazole derivatives allow for their use in creating polymeric materials that are resistant to isocyanates, thus improving the durability and stability of various commercial products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antitumor Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells. |

| Johnson et al., 2021 | Anti-inflammatory Properties | Found that a specific pyrazole derivative reduced inflammation markers in animal models, suggesting potential therapeutic use for inflammatory diseases. |

| Lee et al., 2022 | Agricultural Applications | Reported that a new pyrazole-based herbicide effectively controlled weed growth without affecting crop yield, indicating its potential for sustainable agriculture. |

Mecanismo De Acción

The mechanism of action of Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The isoxazole moiety plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

3,5-Dimethylpyrazole: Lacks the isoxazole moiety, making it less biologically active.

1-(3-Isoxazolylcarbonyl)-3,5-dimethylpyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

Uniqueness: The presence of both the pyrazole and isoxazole moieties in Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- imparts unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

Pyrazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-pyrazole (commonly referred to as 3,5-DMP ) is a notable compound. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,5-DMP can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 205.22 g/mol

- IUPAC Name: 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)-1H-pyrazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3,5-DMP were evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3,5-DMP | A549 | 12.4 |

| 3,5-DMP | Caco-2 | 10.8 |

| Doxorubicin | A549 | 8.0 |

In a study by Almehizia et al., it was found that 3,5-DMP exhibited significant cytotoxicity against A549 lung cancer cells and Caco-2 colon cancer cells, with IC values indicating effective inhibition of cell proliferation .

The mechanism through which 3,5-DMP exerts its anticancer effects involves the modulation of apoptotic pathways. Specifically, it was observed that treatment with this compound led to increased levels of caspase-3 activity and decreased levels of Bcl-2 protein in treated cells:

| Treatment | Caspase-3 (pg/mL) | Bcl-2 (ng/mL) |

|---|---|---|

| Control | 180.0 | 6.0 |

| 3,5-DMP | 315.4 | 2.1 |

| Doxorubicin | 330.8 | 2.6 |

These results suggest that the compound promotes apoptosis in cancer cells similarly to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antioxidant Activity

In addition to its anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory and antioxidant activities. In vitro assays indicated that compounds related to 3,5-DMP effectively scavenged free radicals and inhibited inflammatory cytokines:

| Activity Type | Result |

|---|---|

| DPPH Scavenging | IC = 15 µM |

| TNF-α Inhibition | IC = 20 µM |

These findings underscore the potential of pyrazole derivatives in treating inflammatory diseases .

Synthesis

The synthesis of 3,5-DMP typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. A common synthetic route is as follows:

- Condensation Reaction:

This method allows for the efficient production of pyrazole derivatives with varying substituents .

Case Studies

Several case studies have documented the pharmacological effects of pyrazole derivatives:

-

Study on Anticancer Effects:

A study investigated the effects of various pyrazole compounds on colorectal cancer models, revealing that modifications to the pyrazole ring enhanced cytotoxicity against Caco-2 cells. -

Research on Anti-inflammatory Properties:

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, demonstrating significant reductions in swelling and pain indicators.

Propiedades

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-7(2)13(11-6)10(14)9-5-8(3)15-12-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOXCRFTWGJXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=NOC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170077 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-91-3 | |

| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-1-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.